N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a morpholinopyrimidine moiety linked to a cyclopentanecarboxamide group, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO and prostaglandins at non-cytotoxic concentrations . The compound also reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells .
Biochemical Pathways
The compound affects the inflammatory response pathway . By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, which are key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in the treatment of inflammation-associated disorders .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of NO and prostaglandins, a decrease in the mRNA expression of iNOS and COX-2, and an overall inhibition of the inflammatory response .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized through a series of reactions starting from pyrimidine derivatives. Common reagents used in this process include morpholine and various pyrimidine precursors.
Attachment of the Cyclopentanecarboxamide Group: The cyclopentanecarboxamide group is introduced through a coupling reaction. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.
4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: Known for its activity against P.
Uniqueness
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is unique due to its specific structural features, which contribute to its distinct biological activities. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for the development of new anti-inflammatory therapies.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(12-3-1-2-4-12)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,1-4,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIAITPGJOXHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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